2-[(Tert-butyl)sulfonyl]-1,3-dibromo-5-methylbenzene
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Overview
Description
2-[(Tert-butyl)sulfonyl]-1,3-dibromo-5-methylbenzene is an organic compound characterized by the presence of a tert-butylsulfonyl group, two bromine atoms, and a methyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Tert-butyl)sulfonyl]-1,3-dibromo-5-methylbenzene typically involves multiple steps. One common method starts with the bromination of 5-methylbenzene to introduce the bromine atoms at the 1 and 3 positions. . The reaction conditions often involve the use of a suitable solvent and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The choice of reagents and solvents is crucial to ensure the scalability and cost-effectiveness of the production.
Chemical Reactions Analysis
Types of Reactions
2-[(Tert-butyl)sulfonyl]-1,3-dibromo-5-methylbenzene can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The presence of bromine atoms and the tert-butylsulfonyl group can influence the reactivity of the benzene ring towards electrophilic substitution reactions.
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles under suitable conditions.
Oxidation and Reduction: The sulfonyl group can undergo oxidation and reduction reactions, leading to different functional groups.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include nitrating agents (e.g., nitric acid and sulfuric acid) and halogenating agents (e.g., chlorine and bromine).
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration can yield nitro derivatives, while nucleophilic substitution can produce various substituted benzene derivatives .
Scientific Research Applications
2-[(Tert-butyl)sulfonyl]-1,3-dibromo-5-methylbenzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(Tert-butyl)sulfonyl]-1,3-dibromo-5-methylbenzene involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The tert-butylsulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the benzene ring and facilitating various chemical transformations . The bromine atoms can participate in substitution reactions, further modifying the compound’s structure and properties .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trimethylbenzene: Similar in having multiple substituents on the benzene ring.
Naphthalene: Another aromatic compound with multiple rings and substituents.
tert-Butyl isocyanide: Contains a tert-butyl group but differs in functional groups and reactivity.
Uniqueness
2-[(Tert-butyl)sulfonyl]-1,3-dibromo-5-methylbenzene is unique due to the combination of the tert-butylsulfonyl group and two bromine atoms on the benzene ring. This specific arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
62261-18-1 |
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Molecular Formula |
C11H14Br2O2S |
Molecular Weight |
370.10 g/mol |
IUPAC Name |
1,3-dibromo-2-tert-butylsulfonyl-5-methylbenzene |
InChI |
InChI=1S/C11H14Br2O2S/c1-7-5-8(12)10(9(13)6-7)16(14,15)11(2,3)4/h5-6H,1-4H3 |
InChI Key |
QDPJMIAJATZFMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)S(=O)(=O)C(C)(C)C)Br |
Origin of Product |
United States |
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